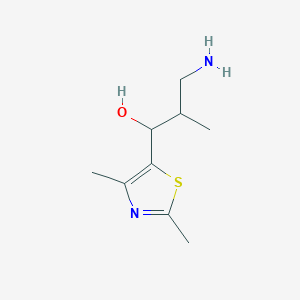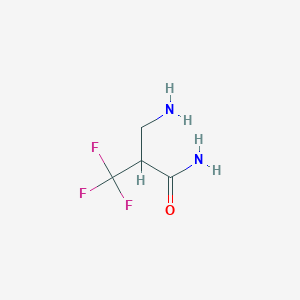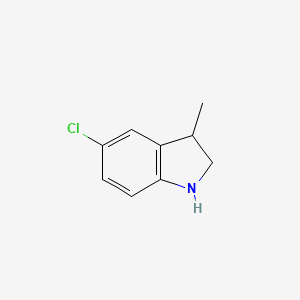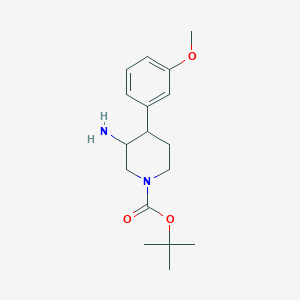
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Hydroxyl Group: The hydroxyl group can be added through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Condensation: The compound can undergo condensation reactions with carboxylic acids or their derivatives to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol can be compared with other thiazole-containing compounds, such as:
2-Amino-4-methylthiazole: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
4-Methyl-5-thiazoleethanol: Contains a thiazole ring and a hydroxyl group but differs in the position of the functional groups.
Thiamine (Vitamin B1): A well-known thiazole-containing compound with significant biological importance, but with a more complex structure.
Propriétés
Formule moléculaire |
C9H16N2OS |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-5(4-10)8(12)9-6(2)11-7(3)13-9/h5,8,12H,4,10H2,1-3H3 |
Clé InChI |
BXRCRNOMLZSARH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)







![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)
